molecular formula C24H18ClF3N4O2 B2361585 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea CAS No. 1796920-11-0

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea

Katalognummer: B2361585
CAS-Nummer: 1796920-11-0
Molekulargewicht: 486.88
InChI-Schlüssel: ZYQGMZCKYFNDDK-OAQYLSRUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a complex organic molecule with potential applications in medicinal chemistry . It contains a benzodiazepine ring, which is a common structure found in various therapeutic agents, including sedatives and anti-anxiety medications .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a benzodiazepine ring substituted with various functional groups . The presence of the trifluoromethyl group and the chlorine atom on the phenyl ring could potentially influence the compound’s reactivity and biological activity .


Physical and Chemical Properties Analysis

This compound is likely to be a solid under normal conditions, based on its structural similarity to other benzodiazepines . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available literature.

Wissenschaftliche Forschungsanwendungen

Crystal Forms and Bioavailability

Research on the polymorphs of this compound, specifically (R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4- benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022), showed two crystalline forms (alpha and beta). These forms were obtained by recrystallization, and their solubility and bioavailability were enhanced through methods like solid dispersion and wet grinding. This indicates the compound's potential for improved pharmaceutical formulations (Yano et al., 1996).

Gastrin/Cholecystokinin-B Receptor Antagonism

The compound YF476, a variant of this benzodiazepine, was studied for its effectiveness as a gastrin/cholecystokinin-B (CCK-B) receptor antagonist, both in vitro and in vivo. This suggests its potential use in treating conditions related to these receptors, like gastrointestinal disorders (Takinami et al., 1997).

Potency and Selectivity Studies

A study on another variant, (3R)-N-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476), demonstrated its potency and selectivity as a gastrin/CCK-B antagonist. This research underscores the compound's potential for therapeutic applications in gastric acid secretion disorders (Semple et al., 1997).

Antioxidant Activity

The antioxidant activity of derivatives of this compound was explored, highlighting a broader scope of potential pharmacological applications beyond receptor antagonism (George et al., 2010).

Zukünftige Richtungen

The potential applications of this compound in medicinal chemistry and drug discovery could be a promising area for future research . Its benzodiazepine structure suggests potential uses in the treatment of neurological disorders, although further studies would be needed to confirm its efficacy and safety .

Eigenschaften

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClF3N4O2/c1-32-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)30-21(22(32)33)31-23(34)29-15-11-12-18(25)17(13-15)24(26,27)28/h2-13,21H,1H3,(H2,29,31,34)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQGMZCKYFNDDK-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.